molecular formula C8H15NO2 B2689960 Methyl 5-methylpiperidine-3-carboxylate CAS No. 1044591-98-1

Methyl 5-methylpiperidine-3-carboxylate

Cat. No.: B2689960
CAS No.: 1044591-98-1
M. Wt: 157.213
InChI Key: HJPYJRXRHXOATI-UHFFFAOYSA-N
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Description

Methyl 5-methylpiperidine-3-carboxylate (CAS: 1155662-43-3) is a piperidine derivative featuring a methyl ester group at position 3 and a methyl substituent at position 5 of the heterocyclic ring. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The compound exists as a mixture of stereoisomers (e.g., trans- and cis-configurations), which influence its physicochemical properties and reactivity . Synthetically, it is prepared via esterification of 5-methylpiperidine-3-carboxylic acid using methanol and thionyl chloride (SOCl₂), yielding high purity (>96%) as confirmed by NMR and HRMS data .

This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its piperidine core and ester functionality enhance solubility and bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 5-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPYJRXRHXOATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylpiperidine-3-carboxylate typically involves the esterification of 5-methylpiperidine-3-carboxylic acid. One common method is the reaction of 5-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

5-methylpiperidine-3-carboxylic acid+methanolH2SO4Methyl 5-methylpiperidine-3-carboxylate+H2O\text{5-methylpiperidine-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-methylpiperidine-3-carboxylic acid+methanolH2​SO4​​Methyl 5-methylpiperidine-3-carboxylate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-methylpiperidine-3-carboxylic acid.

    Reduction: 5-methylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methylpiperidine-3-carboxylate serves as a building block in the synthesis of pharmaceuticals. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are critical in drug development.

Organic Synthesis

The compound acts as a precursor in organic synthesis, participating in various chemical reactions to form complex molecules. Its ability to introduce the piperidine-3-carboxylate moiety into target molecules enhances the structural diversity of synthesized compounds .

Biological Studies

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities. This compound has been studied for its potential neuroprotective effects and interactions with biological receptors .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound, demonstrating its ability to reduce neuronal cell death under oxidative stress conditions. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis, highlighting its potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Receptor Binding Studies

In receptor binding studies, this compound was utilized to explore its interactions with specific receptors. These studies are essential for understanding how this compound influences biological processes and could lead to the development of new therapeutic agents targeting these receptors.

Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveReduces neuronal cell death; modulates signaling pathways
Receptor InteractionUsed in binding studies to understand biological mechanisms
Synthetic PrecursorActs as a building block for various organic compounds

Mechanism of Action

The mechanism of action of Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

Table 1: Key Properties of Methyl 5-methylpiperidine-3-carboxylate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Safety Information (Hazard Codes)
This compound C₈H₁₅NO₂ 157.21 3-COOCH₃, 5-CH₃ H302, H315, H318, H335, H227
Methyl 4-methylpiperidine-3-carboxylate HCl C₈H₁₄ClNO₂ 191.66 3-COOCH₃, 4-CH₃ Not specified (similar ester hazards inferred)
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 3-COOH Irritant (H315, H319, H335)
5-Trifluoromethyl-piperidine-3-carboxylate C₈H₁₂F₃NO₂ 211.18 3-COOCH₃, 5-CF₃ Not specified (fluorinated analog hazards inferred)
Key Observations :

Substituent Effects :

  • The 5-CF₃ analog (CAS: 42346-68-9) exhibits increased molecular weight (211.18 vs. 157.21) and lipophilicity due to the electron-withdrawing trifluoromethyl group, enhancing metabolic stability in drug design .
  • Positional isomerism (e.g., 4-methyl vs. 5-methyl) alters steric interactions. For example, methyl 4-methylpiperidine-3-carboxylate (CAS: 1211510-61-0) may exhibit distinct conformational preferences in receptor binding .

Functional Group Differences :

  • The carboxylic acid analog (3-piperidinecarboxylic acid, CAS: 498-95-3) lacks the ester group, reducing solubility in organic solvents but increasing hydrogen-bonding capacity .

Stereochemical Variations

The trans-isomer of this compound (CAS: 1155662-43-3) is reported to have distinct spectral properties compared to the cis-isomer. For instance, the trans-configuration may exhibit downfield shifts in ¹H NMR due to reduced steric hindrance between substituents . Stereochemistry significantly impacts pharmacological activity; for example, trans-isomers often display higher binding affinity to targets like G-protein-coupled receptors .

Biological Activity

Methyl 5-methylpiperidine-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the 5-position and a carboxylate ester functional group at the 3-position. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of approximately 157.21 g/mol. This unique structure contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may modulate neurotransmitter systems, influencing pathways associated with mood regulation, cognition, and pain perception. Specific mechanisms include:

  • Binding to Receptors : It may bind to neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for mood and cognitive functions.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can affect metabolic pathways relevant to neurological disorders.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Neurotransmitter InteractionPotential modulation of serotonin and dopamine pathways
Enzyme InhibitionInvestigated as an inhibitor for specific enzymes involved in metabolic pathways
Pharmacological EffectsExhibits analgesic and anti-inflammatory activities similar to other piperidine derivatives

Case Studies

  • Neuropharmacological Evaluation : A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.
  • Antinociceptive Activity : Another investigation focused on the analgesic properties of the compound. The study demonstrated that this compound effectively reduced pain responses in animal models, comparable to established analgesics.

Comparison with Similar Compounds

This compound shares structural similarities with other piperidine derivatives, which often exhibit significant biological properties. The comparison highlights the unique aspects of this compound:

Compound NameStructural FeaturesNotable Biological Activities
(3R,5S)-5-Methylpiperidine-3-carboxylic acidDifferent stereochemistryPotential anti-inflammatory effects
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylHydroxyl group additionEnhanced receptor binding affinity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methylpiperidine-3-carboxylate, and what are their key experimental considerations?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of piperidine derivatives. For example, hydrogenation reactions using catalysts like palladium or platinum under controlled pressure (e.g., steel bomb reactors) are effective for reducing intermediates to the target compound . Diastereoselective approaches, such as those used for structurally similar pyrrolidine carboxylates, can be adapted by employing chiral auxiliaries or asymmetric catalysis to control stereochemistry . Key considerations include optimizing reaction temperature (e.g., reflux conditions in methanol) and stoichiometric ratios of reagents to minimize byproducts.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the piperidine ring structure and ester group. For instance, the methyl ester moiety typically appears as a singlet near δ 3.7 ppm in 1H^1H NMR, while the piperidine protons show splitting patterns consistent with axial-equatorial configurations .
  • IR : The carbonyl stretch (C=O) of the ester group is observed around 1730 cm1^{-1}, and secondary amine N-H stretches (if present) near 3300 cm1^{-1} .
  • Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 171 for the parent compound) and fragmentation patterns to verify substituent positions .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is generally unnecessary unless aerosolized .
  • Storage : Store in a cool, dry place away from ignition sources. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature values for analogous compounds .
  • Dynamic Effects : For split signals in NMR, consider variable-temperature experiments to assess conformational flexibility of the piperidine ring .
  • Contamination Checks : Re-run spectra after purification (e.g., column chromatography) to rule out solvent or impurity interference .

Q. What methodologies are employed in the X-ray crystallographic analysis of this compound, and how is refinement conducted using software like SHELX?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a loop under cryogenic conditions to minimize decay .
  • Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and displacement parameters .
  • Validation : Check for residual electron density peaks and enforce geometric restraints (e.g., C-C bond lengths ± 0.02 Å) to ensure model accuracy .

Q. What strategies can optimize the diastereoselective synthesis of this compound analogs to improve enantiomeric excess?

  • Methodological Answer :

  • Chiral Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor enamines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance stereochemical control by stabilizing transition states .
  • Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Condition Screening : Systematically vary leaving groups (e.g., halides vs. sulfonates), solvents, and bases to identify optimal parameters .
  • Mechanistic Probes : Use kinetic isotope effects or Hammett plots to determine whether reactions proceed via SN_N1 or SN_N2 pathways .
  • Reproducibility Protocols : Document exact stoichiometry, purification steps, and equipment calibration to minimize inter-lab variability .

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